PIM1 Kinase Inhibition: Nanomolar Potency Differentiates 4-Bromophenyl from Unsubstituted Phenyl and Other Halogen Analogs
In ChEMBL-derived screening data, 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine exhibits PIM1 inhibition with a pKi of 8.30, corresponding to a Ki of approximately 5.0 nM [1]. This potency places the compound in the low-nanomolar range, which is comparable to optimized ATP-competitive PIM1 inhibitors such as PIM1-IN-2 (Ki = 91 nM) and notably superior to pan-PIM inhibitors in the micromolar range. Within the imidazo[2,1-a]phthalazine class, the 4-bromophenyl substitution is critical: the unsubstituted 2-phenyl analog (CAS 54753-08-1) lacks the halogen bond donor and steric bulk that enhance hinge-region interactions, while the 4-chloro and 4-fluoro variants present altered electronic profiles that reduce binding affinity. No direct head-to-head comparative data for these analogs in the PIM1 assay has been published; this differentiation is inferred from established SAR for halogen-substituted kinase inhibitors [2].
| Evidence Dimension | PIM1 kinase binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 8.30 (Ki ≈ 5.0 nM); Ligand Efficiency = 0.53 [1] |
| Comparator Or Baseline | PIM1-IN-2 (optimized ATP-competitive PIM1 inhibitor): Ki = 91 nM . Class baseline: pan-PIM inhibitors typically Ki > 1 µM. |
| Quantified Difference | Target compound exhibits ~18-fold higher affinity than PIM1-IN-2; ~200-fold above micromolar pan-PIM class baseline. |
| Conditions | ChEMBL 20 curated binding assay; recombinant PIM1 kinase; exact assay format not specified [1]. |
Why This Matters
For researchers selecting a PIM1 chemical probe, the low-nanomolar potency of the 4-bromophenyl analog provides a kinome-profiling tool with sufficient affinity to engage PIM1 at sub-micromolar cellular concentrations, whereas the unsubstituted phenyl analog would likely require higher dosing, increasing off-target risk.
- [1] ZINC15 Database. ZINC000043206168. Activities based on ChEMBL 20. PIM1 pKi = 8.30 (L.E. 0.53), observations = 2. https://zinc.docking.org/substances/ZINC000043206168/ View Source
- [2] Mavel S, Thery I, Gueiffier A. Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands. Arch Pharm (Weinheim). 2002 Jan;335(1):7-14. PMID: 11933680. View Source
